molecular formula C23H26N2O6 B10910061 ethyl [3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]acetate

ethyl [3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B10910061
M. Wt: 426.5 g/mol
InChI Key: SEFNLKGACRRVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with two 3,4-dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Substitution with 3,4-dimethoxyphenyl groups: The pyrazole ring is then substituted with 3,4-dimethoxyphenyl groups through a Friedel-Crafts acylation reaction.

    Esterification: The final step involves esterification of the resulting compound with ethyl acetate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE undergoes several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

ETHYL 2-[3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-[3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(3,5-DIMETHOXYPHENYL)ACETATE: Similar structure but lacks the pyrazole ring.

    3,5-BIS(3,4-DIMETHOXYPHENYL)PYRAZOLE: Similar structure but lacks the ester group.

Uniqueness

ETHYL 2-[3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE is unique due to the combination of its pyrazole ring and ester group, which confer specific chemical properties and biological activities not found in the similar compounds listed above.

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl 2-[3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]acetate

InChI

InChI=1S/C23H26N2O6/c1-6-31-23(26)14-25-18(16-8-10-20(28-3)22(12-16)30-5)13-17(24-25)15-7-9-19(27-2)21(11-15)29-4/h7-13H,6,14H2,1-5H3

InChI Key

SEFNLKGACRRVQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.